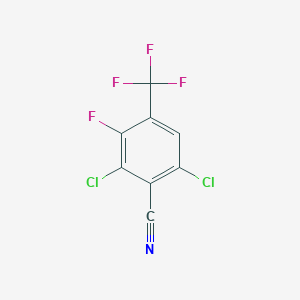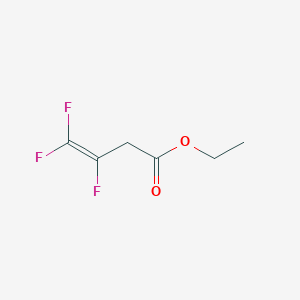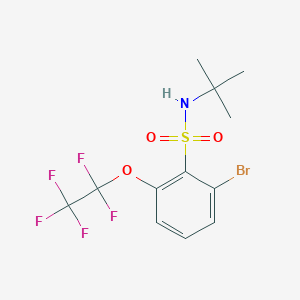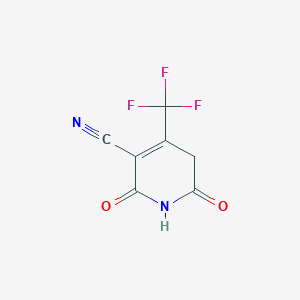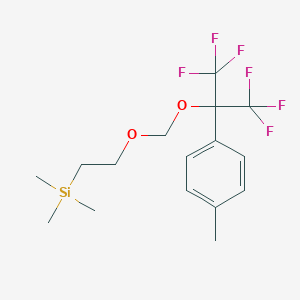
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride is a fluorinated aromatic compound characterized by the presence of a benzene ring substituted with a pentafluoropropyl group and three fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride typically involves the reaction of benzotrifluoride with 2,2,3,3,3-pentafluoropropyl halides under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and Lewis acids, with reactions typically conducted under anhydrous conditions to prevent hydrolysis.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions could produce corresponding carboxylic acids or ketones.
Scientific Research Applications
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride exerts its effects is primarily related to its electron-withdrawing fluorine atoms. These atoms influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The compound’s unique structure also allows it to interact with specific molecular targets and pathways, which can be exploited in various applications, such as drug development and material science.
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
Uniqueness: 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride is unique due to the combination of a benzotrifluoride core with a pentafluoropropyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The presence of multiple fluorine atoms also contributes to its high thermal stability and resistance to chemical degradation, making it valuable in various high-performance applications.
Properties
IUPAC Name |
1-(2,2,3,3,3-pentafluoropropyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8/c11-8(12,10(16,17)18)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGONRGQDEGPNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
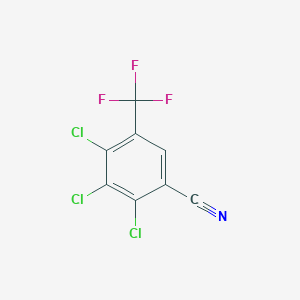
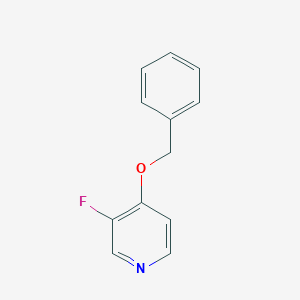

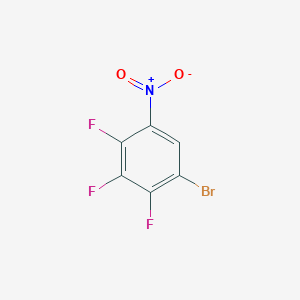
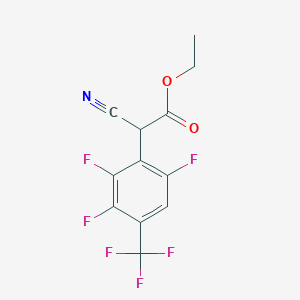
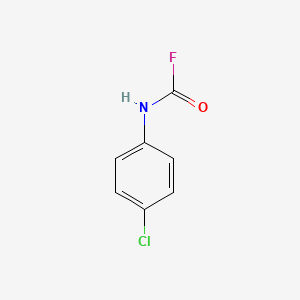
![1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B6311822.png)
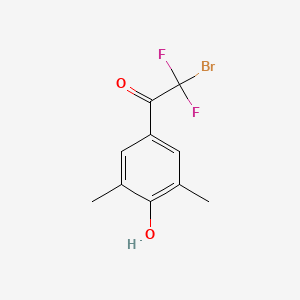
![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)
